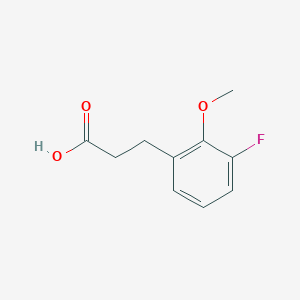

3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYYVXMSIGWFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is primarily investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a candidate for new drug formulations.

Key Mechanisms of Action:

- Anti-inflammatory Activity: The compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.

- Analgesic Effects: It modulates pain signaling pathways by interacting with TRPV1 receptors, which are involved in nociception.

Case Study:

A study demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating a dose-dependent decrease in paw swelling when administered prior to inflammatory stimuli.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to explore new reaction pathways and develop novel compounds.

Applications in Synthesis:

- Used in the preparation of chiral compounds.

- Acts as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Material Science

The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This makes it valuable in producing advanced materials used in various industrial applications.

Material Properties:

- Improved thermal stability.

- Enhanced mechanical strength.

Agricultural Chemicals

This compound plays a role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that help improve crop yields.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is not well-documented. as a derivative of propanoic acid, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom and methoxy group may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid can be contextualized by comparing it to structurally related compounds:

Key Structural Insights :

- Methoxy Group : The 2-methoxy group likely contributes to electron-donating effects, stabilizing aromatic interactions in biological targets .

- Halogen vs. Hydroxy: Bromine or chlorine substituents (e.g., in marine-derived 3-phenylpropanoic acids) improve antimicrobial activity, while hydroxy groups (as in anti-asthma compounds) enhance solubility but reduce membrane permeability .

Antimicrobial Activity :

- Chlorinated Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (from Streptomyces coelicolor) exhibit selective activity against E. coli and S. aureus (MIC values < 10 µg/mL) due to enhanced electrophilicity from chlorine .

- Imidazole/Hydroxyphenyl Derivatives: 3-(1H-imidazol-4-yl)propanoic acid derivatives show broad-spectrum antifungal activity, suggesting heterocyclic substituents enhance target engagement .

Anticancer Activity :

- Organotin(IV) Complexes: Triphenyltin(IV) complexes with propanoic acid ligands (e.g., Ph$3$SnL1) demonstrate potent cytotoxicity (IC${50}$ = 0.218 µM against MCF-7 cells) by inducing caspase-independent apoptosis .

- Natural Derivatives: 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid from Ephedra intermedia lacks direct anticancer data but highlights the role of polyphenolic substituents in modulating bioactivity .

Physicochemical Properties

- Lipophilicity : Fluorine and methoxy groups increase logP values, enhancing blood-brain barrier penetration compared to hydroxy-substituted analogs .

- Solubility: Esters of 3-(methylthio)propanoic acid (e.g., methyl/ethyl esters) are volatile aroma compounds in pineapples, illustrating how esterification modulates volatility and solubility .

Biological Activity

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. Its molecular formula is C12H13F O3, with a molecular weight of approximately 198.19 g/mol. This compound is characterized by a propanoic acid backbone and a 3-fluoro-2-methoxyphenyl group, which enhances its lipophilicity and influences its biological interactions. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. The mechanism of action likely involves modulation of signaling pathways related to inflammation, although specific pathways remain to be fully elucidated.

Antiviral Properties

Preliminary studies have suggested that this compound may possess antiviral activity . It has been evaluated against various RNA and DNA viruses, demonstrating significant inhibitory effects on viral replication. For instance, IC50 values for certain derivatives have been reported in the low micromolar range, indicating promising candidates for antiviral drug development.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . Enzyme inhibition is crucial for regulating metabolic pathways and can serve as a therapeutic strategy for various diseases. While specific reactions involving this compound are not extensively documented, its functional groups suggest potential interactions with various enzymes .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorine atom and methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(4-Fluorophenyl)propanoic acid | Fluorine on para position | Different electronic properties due to position |

| 4-(3-Fluorophenyl)butanoic acid | Longer carbon chain | Potentially different biological activities |

| 2-Methoxybenzoic acid | Lacks fluorine substitution | More hydrophilic; different reactivity |

| 4-Methylbenzoic acid | Methyl substitution instead of methoxy | Alters lipophilicity and biological interactions |

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of molecular design in drug development.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

- Antiviral Efficacy : In vitro assays demonstrated that derivatives of this compound effectively inhibited viral replication in cell cultures infected with specific RNA viruses. The most potent derivative exhibited an IC50 value of approximately 5 µM, highlighting its potential as an antiviral agent.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

- Methodological Answer : Synthesis can be adapted from analogous propanoic acid derivatives. For example:

- Thiol-alkyne coupling : Modify the method used for 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid by reacting tert-butyl propiolate with fluorinated aromatic thiols to improve regioselectivity .

- Substitution reactions : Utilize bromopropanoic acid derivatives with fluorinated methoxyphenyl nucleophiles under controlled conditions to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity.

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., fluorine coupling in aromatic regions) and FT-IR for carboxylic acid (-COOH) identification .

- Mass Spectrometry : LC-MS/MS or GC-MS (e.g., electron ionization) to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin exposure, rinse with soap/water; for eye contact, irrigate for 15 minutes .

Q. How can researchers determine the compound’s dissociation constant (pKa)?

- Methodological Answer :

- Potentiometric titration : Use automated titrators with 0.1 M NaOH in aqueous ethanol (1:1 v/v) at 25°C, referencing pKa values of structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid: pKa 4.61) .

Q. What solvents are optimal for solubility studies?

- Methodological Answer :

- Test polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (pH 7.4 PBS) for biological assays. Solubility can be predicted via logP calculations (e.g., using PubChem data for analogs) .

Advanced Research Questions

Q. How does the fluorinated aromatic ring influence reactivity in drug design?

- Methodological Answer :

- The electron-withdrawing fluorine atom enhances metabolic stability and modulates π-π stacking in enzyme binding pockets. Compare with non-fluorinated analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) using molecular docking and MD simulations .

Q. What strategies resolve contradictions in reported physicochemical properties?

- Methodological Answer :

- Perform comparative studies using standardized conditions (e.g., temperature, solvent). For example, reconcile solubility discrepancies by repeating assays in DMSO vs. methanol .

- Validate pKa via computational tools (e.g., ACD/Labs Percepta) .

Q. How can synthetic yields be optimized for multi-step reactions?

- Methodological Answer :

- Temperature control : Conduct substitution reactions at 0–5°C to reduce byproducts.

- Catalysts : Use Pd/C or Cu(I) catalysts for coupling steps .

- Scale-up : Transition batch synthesis to continuous flow reactors for improved efficiency .

Q. What advanced analytical methods validate metabolic stability?

- Methodological Answer :

Q. How does the methoxy group affect biological target interactions?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs lacking the methoxy group (e.g., 3-(3-fluorophenyl)propanoic acid) and compare inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.